molecular formula C16H16O5 B8394550 2',3',4'-Trimethoxy-biphenyl-3-carboxylic acid

2',3',4'-Trimethoxy-biphenyl-3-carboxylic acid

Cat. No. B8394550
M. Wt: 288.29 g/mol
InChI Key: GEZLFNDMRUOPEB-UHFFFAOYSA-N
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Patent
US08367677B2

Procedure details

Dissolve 2′,3′,4′-Trimethoxy-biphenyl-3-carboxylic acid methyl ester (43) (566 mg, 1.87 mmol) in MeCN (19.0 mL) at rt and add 1M aqu LiOH (9.36 mL, 9.36 mmol). Stir reaction mixture overnight at rt. Quench reaction mixture (cooling bath) with 1M aqu. HCl (to get pH ca. 3). Extract the mixture with EtOAc (3×), wash the combined organic layer with brine and dry with Na2SO4. Recrystallize crude product from EtOAc/CyH 1+3 to obtain 2′,3′,4′-Trimethoxy-biphenyl-3-carboxylic acid (44) as a white solid (392 mg, to 72%). 1H NMR (400 MHz, CD3OD: 3.68 (s, 3H); 3.93 (br.s, 6H); 6.92 (d, 1H, J=8.6 Hz); 7.11 (d, 1H, J=8.6 Hz); 7.54 (t, 1H, J=7.7 Hz); 7.75 (d, 1H, J=7.6 Hz); 8.01 (d, 1H, J=7.8 Hz); 8.18 (br.s 1H).
Name
2′,3′,4′-Trimethoxy-biphenyl-3-carboxylic acid methyl ester
Quantity
566 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
9.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([O:19][CH3:20])[C:12]=2[O:21][CH3:22])[CH:8]=[CH:9][CH:10]=1)=[O:4].[Li+].[OH-].Cl>CC#N>[CH3:22][O:21][C:12]1[C:13]([O:19][CH3:20])=[C:14]([O:17][CH3:18])[CH:15]=[CH:16][C:11]=1[C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
2′,3′,4′-Trimethoxy-biphenyl-3-carboxylic acid methyl ester
Quantity
566 mg
Type
reactant
Smiles
COC(=O)C=1C=C(C=CC1)C1=C(C(=C(C=C1)OC)OC)OC
Name
Quantity
19 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
9.36 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture overnight at rt
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
reaction mixture (cooling bath) with 1M aqu
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with EtOAc (3×)
WASH
Type
WASH
Details
wash the combined organic layer with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with Na2SO4
CUSTOM
Type
CUSTOM
Details
Recrystallize crude product from EtOAc/CyH 1+3

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1OC)OC)C1=CC(=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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